trans-4,5-Dehydro-DL-homoarginine Dihydrochloride
Description
Properties
Molecular Formula |
C7H14N4O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(E)-2-amino-6-(diaminomethylideneamino)hex-4-enoic acid |
InChI |
InChI=1S/C7H14N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h1-2,5H,3-4,8H2,(H,12,13)(H4,9,10,11)/b2-1+ |
InChI Key |
ZHSDXYCAWKFHOH-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CN=C(N)N)C(C(=O)O)N |
Canonical SMILES |
C(C=CCN=C(N)N)C(C(=O)O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is involved in the study of amino acid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids.
Industry: It is used in the production of various chemical reagents and intermediates.
Mechanism of Action
The mechanism of action of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves its interaction with specific molecular targets and pathways As a synthetic amino acid derivative, it can mimic the behavior of natural amino acids and participate in biochemical reactions
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
2.1. Structural Analogues
2.1.1. Putrescine Dihydrochloride and Cadaverine Dihydrochloride
- Structural Differences: Putrescine (C₄H₁₄N₂·2HCl) and cadaverine (C₅H₁₄N₂·2HCl) are linear aliphatic diamines, lacking the cyclic guanidino group and dehydro modification present in trans-4,5-Dehydro-DL-homoarginine Dihydrochloride. Homoarginine derivatives feature an additional methylene group compared to arginine, altering steric and electronic interactions with enzymes .
Functional Differences :
2.1.2. Tetrahydroisoquinoline Derivatives
- Compounds such as (1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride () share the hydrochloride salt form but differ fundamentally in backbone structure. The tetrahydroisoquinoline core contrasts with the linear homoarginine chain, leading to divergent biological targets (e.g., opioid receptors vs. NOS) .
2.2. Pharmacokinetic and Physicochemical Properties
| Compound | Purity | Molecular Weight (g/mol) | Solubility (Water) | Primary Application |
|---|---|---|---|---|
| trans-4,5-Dehydro-DL-homoarginine·2HCl | ≥98%* | ~285.2* | High | Enzyme inhibition studies |
| Putrescine Dihydrochloride | ≥98% | 161.1 | 500 mg/mL | Biogenic amine analysis |
| Cadaverine Dihydrochloride | >98% | 175.1 | 400 mg/mL | Food spoilage indicators |
| (1R,4R)-Tetrahydroisoquinoline·HCl | n/a | ~263.7 | Moderate | Pharmaceutical APIs |
*Estimated based on structural analogs; exact values require proprietary data.
2.3. Regulatory and Industrial Relevance
- Analytical Use :
Key Research Findings
- Enzyme Inhibition :
- Stability: Dihydrochloride salts of biogenic amines (e.g., putrescine) degrade rapidly under basic conditions, while homoarginine derivatives show greater stability at physiological pH due to their guanidino group .
Biological Activity
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is a derivative of homoarginine, an amino acid that has garnered attention for its potential biological activities, particularly in cardiovascular health and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Vasodilation and Endothelial Function :
- Metabolic Regulation :
- Neuroprotective Effects :
Clinical Studies
- A study involving patients with ischemic stroke found that higher levels of homoarginine were associated with reduced all-cause mortality. This suggests a potential protective role against ischemic damage .
Animal Models
- In murine models, homoarginine supplementation was shown to attenuate neurological deficits following experimental ischemic stroke. Mice lacking the enzyme responsible for homoarginine synthesis exhibited increased cerebral damage, highlighting the compound's protective role .
Data Table: Biological Activities of this compound
Case Studies
- Ischemic Stroke :
- Cardiovascular Health :
Preparation Methods
Synthesis via Dehydration of Homoarginine Derivatives
One of the primary methods involves the dehydration of homoarginine derivatives:
- Starting Material: Homoarginine or its protected derivatives.
- Reaction Conditions: The dehydration is typically achieved through the use of dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) under controlled conditions.
- Mechanism: The dehydration occurs at the hydroxyl group of homoarginine, leading to the formation of the double bond between carbons 4 and 5, yielding the trans-4,5-dehydro derivative.
- Protect amino groups if necessary to prevent side reactions.
- Dissolve homoarginine in anhydrous solvent (e.g., pyridine or dimethylformamide).
- Add dehydrating reagent slowly under inert atmosphere.
- Maintain reaction temperature (often around 0°C to room temperature) to control selectivity.
- Quench the reaction with water or dilute acid.
- Purify the product via chromatography or recrystallization.
Oxidative Dehydrogenation Approach
Another route involves oxidative dehydrogenation:
- Starting Material: DL-homoarginine or related amino acids.
- Oxidizing Agents: Use of mild oxidants such as iodine in the presence of base or catalytic amounts of copper salts.
- Reaction Conditions: Conducted under mild heating with careful control to prevent over-oxidation or racemization.
- Outcome: Formation of the trans-alkene between carbons 4 and 5, with stereoselectivity favoring the trans-isomer due to thermodynamic stability.
Specific Synthetic Route Based on Literature
Literature Reference: Synthesis of Dehydrolysine Analogues
According to the synthesis described in the literature (e.g., reference), the process involves:
- Step 1: Preparation of protected homoarginine derivatives.
- Step 2: Introduction of a double bond via elimination reactions, often using halogenated intermediates.
- Step 3: Dehydro compound isolation through chromatographic techniques.
- Step 4: Conversion to dihydrochloride salt by treatment with hydrochloric acid.
Stereoselectivity Control
The trans-configuration is favored due to thermodynamic stability during dehydration or oxidation, which is confirmed by spectroscopic analysis (NMR, IR, MS).
Data Table: Summary of Preparation Methods
Final Remarks
The synthesis of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is a complex process requiring precise control of reaction conditions to ensure stereoselectivity and purity. The outlined methods are supported by literature and chemical principles, providing a reliable pathway for laboratory synthesis and research applications.
Q & A
Q. Q1. What are the key considerations for synthesizing trans-4,5-Dehydro-DL-homoarginine Dihydrochloride with high purity, and what analytical methods validate its structural integrity?
Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, pH, and solvent polarity) to minimize side reactions, particularly during the dehydration and hydrochlorination steps. Post-synthesis, characterization should combine NMR spectroscopy (for stereochemical confirmation) and HPLC-MS (to assess purity and detect byproducts) . For diastereomer separation, ion-exchange chromatography or membrane-based separation technologies (e.g., ultrafiltration) are recommended, as outlined in CRDC subclass RDF2050104 .
Q. Q2. How can researchers optimize solubility and stability for in vitro studies involving this compound?
Answer: Solubility can be enhanced using buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.4) or co-solvents like dimethyl sulfoxide (DMSO), with stability assessed via accelerated degradation studies (e.g., exposure to heat, light, or oxidative conditions). Monitor degradation pathways using reverse-phase HPLC coupled with UV detection . Stability data should align with ICH guidelines for pharmaceutical impurities .
Advanced Research Questions
Q. Q3. What experimental designs are suitable for investigating the role of trans-4,5-Dehydro-DL-homoarginine in nitric oxide synthase (NOS) inhibition, and how can data contradictions be resolved?
Answer: Use competitive enzyme assays with recombinant NOS isoforms to measure IC₅₀ values. Control for substrate (L-arginine) concentration and cofactor availability (e.g., NADPH, tetrahydrobiopterin). If contradictory results arise (e.g., variable inhibition across isoforms), employ molecular docking simulations to probe structural interactions or validate findings using knockout cell models . Cross-reference results with analogous studies on homoarginine derivatives .
Q. Q4. How can isotopic labeling (e.g., deuterium or ¹³C) of this compound enhance metabolic pathway tracing in vivo?
Answer: Incorporate stable isotopes at specific positions (e.g., α-carbon or the dehydro group) during synthesis. Use LC-MS/MS or NMR-based metabolomics to track labeled metabolites in biological matrices. For example, deuterium labeling (as in ’s methylamine-d5DCl) reduces background noise in mass spectrometry . Ensure labeling does not alter biochemical kinetics via control experiments with unlabeled analogs.
Methodological & Theoretical Frameworks
Q. Q5. What conceptual frameworks guide the study of trans-4,5-Dehydro-DL-homoarginine’s biological activity, and how do they influence experimental design?
Answer: Link research to enzyme kinetics theory (e.g., Michaelis-Menten models for NOS inhibition) or redox biochemistry (e.g., reactive oxygen species modulation). Theoretical frameworks inform choice of assays (e.g., fluorometric vs. radiometric) and model systems (e.g., endothelial cells vs. neuronal cultures) . For mechanistic studies, prioritize structure-activity relationship (SAR) analysis to correlate chemical modifications with functional outcomes .
Q. Q6. How should researchers address discrepancies in reported bioactivity data across different experimental models?
Answer: Systematically evaluate variables such as:
- Cell/tissue specificity (e.g., endothelial vs. macrophage NOS expression).
- Pharmacokinetic factors (e.g., cellular uptake efficiency).
- Analytical sensitivity (e.g., limit of detection for metabolites).
Apply meta-analysis tools to harmonize datasets and identify confounding factors. Cross-validate findings using orthogonal methods (e.g., ELISA for nitrate/nitrite levels vs. electrochemical sensors) .
Analytical & Regulatory Considerations
Q. Q7. What advanced chromatographic techniques resolve co-eluting impurities in this compound batches?
Answer: Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2μm particle columns for high-resolution separation. For charged impurities, ion-pair chromatography (e.g., using heptafluorobutyric acid) improves peak symmetry. Confirm identity of unknown peaks via tandem mass spectrometry (MS/MS) or comparison with certified reference standards (e.g., EP/JP pharmacopeial guidelines) .
Q. Q8. How can researchers ensure compliance with regulatory standards during preclinical development?
Answer: Adhere to ICH Q3A/B guidelines for impurity profiling, quantifying degradation products at ≥0.1% thresholds. Use qualified reference materials (e.g., USP/EP-grade reagents) for calibration and method validation. Document synthesis pathways and critical quality attributes (CQAs) in alignment with Good Laboratory Practice (GLP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
